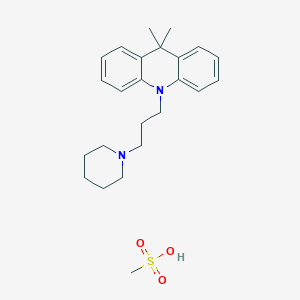

9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid

Description

9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid: is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of applications in various fields such as pharmacology, material sciences, and photophysics

Propriétés

Numéro CAS |

4943-02-6 |

|---|---|

Formule moléculaire |

C24H34N2O3S |

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

9,9-dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid |

InChI |

InChI=1S/C23H30N2.CH4O3S/c1-23(2)19-11-4-6-13-21(19)25(22-14-7-5-12-20(22)23)18-10-17-24-15-8-3-9-16-24;1-5(2,3)4/h4-7,11-14H,3,8-10,15-18H2,1-2H3;1H3,(H,2,3,4) |

Clé InChI |

MKNQOMXWTZACOU-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)CCCN4CCCCC4)C.CS(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid typically involves the following steps:

Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving appropriate precursors such as diphenylamine and formaldehyde under acidic conditions.

Introduction of the piperidin-1-ylpropyl group: This step involves the alkylation of the acridine core with a piperidin-1-ylpropyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the acridine core, resulting in the formation of dihydroacridine derivatives.

Substitution: The compound can undergo substitution reactions, especially at the acridine core, where various substituents can be introduced to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents such as halides, sulfonates, and organometallic compounds under basic or acidic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Dihydroacridine derivatives.

Substitution: Various substituted acridine derivatives with modified electronic and steric properties.

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: It can be employed in the development of organic light-emitting diodes (OLEDs) and other photophysical applications due to its unique electronic properties.

Biology and Medicine:

Anticancer Research: Acridine derivatives, including this compound, have shown potential as DNA intercalators, which can inhibit the replication of cancer cells.

Antimicrobial Agents: The compound can be explored for its antimicrobial properties against bacterial and protozoal infections.

Industry:

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its vibrant color and stability.

Fluorescent Markers: It can be employed as a fluorescent marker in various analytical and diagnostic applications.

Mécanisme D'action

The mechanism of action of 9,9-Dimethyl-10-(3-piperidin-1-ylpropyl)acridine;methanesulfonic acid primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and inhibiting the function of DNA-related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antimicrobial agent.

Comparaison Avec Des Composés Similaires

Acridine: The parent compound with a similar core structure but lacking the piperidin-1-ylpropyl and dimethyl groups.

Acridone: A derivative with a carbonyl group at the 9-position instead of the dimethyl groups.

Proflavine: An acridine derivative with amino groups at the 3 and 6 positions.

Uniqueness:

Structural Features: The presence of the piperidin-1-ylpropyl group and dimethyl groups at the 9-position makes this compound unique compared to other acridine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.